N-[4-(4-phenoxybutoxy)phenyl]acetamide
Description
N-[4-(4-Phenoxybutoxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a phenoxybutoxy chain at the para position.
Properties
CAS No. |
35965-99-2 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[4-(4-phenoxybutoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H21NO3/c1-15(20)19-16-9-11-18(12-10-16)22-14-6-5-13-21-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3,(H,19,20) |
InChI Key |
UZVOAZYVEPLQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenoxybutoxy)phenyl]acetamide typically involves the reaction of 4-phenoxybutanol with 4-bromophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxybutoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the amide group into an amine.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(4-phenoxybutoxy)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Key Analogs :
- Its crystal structure reveals intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) and π-π stacking, which stabilize the lattice .
- Paracetamol (N-(4-hydroxyphenyl)acetamide) (): A widely used analgesic, paracetamol’s hydroxyl group facilitates hydrogen bonding but limits lipophilicity. In contrast, the phenoxybutoxy group in the target compound may enhance membrane permeability .
- N-(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)acetamide (): The sulfonamide group introduces hydrogen-bonding capacity and acidity, differing from the ether linkage in the target compound. Such differences may alter solubility and target selectivity .
Activity Trends :
- Analogs with electron-withdrawing groups (e.g., nitro in and acetamidochalcone derivatives in ) often exhibit enhanced analgesic activity due to improved receptor interactions .
- Bulky substituents (e.g., tert-butyl in ) may reduce bioavailability despite increasing lipophilicity, whereas flexible chains (e.g., phenoxybutoxy) could balance permeability and metabolic stability .
Physicochemical Properties
Crystallography and Stability
- N-[4-(4-Nitrophenoxy)phenyl]acetamide (): Exhibits a planar structure stabilized by hydrogen bonds and π-π interactions, contributing to high melting points and crystalline stability .
Solubility and Lipophilicity
- N-[4-(4-Phenoxybutoxy)phenyl]acetamide: Predicted LogP ~3.5 (estimated using substituent contributions), suggesting enhanced lipid solubility and oral absorption.
- Sulfonamide Derivatives () : Higher solubility in polar solvents due to hydrogen-bonding sulfonamide groups but reduced blood-brain barrier penetration .
Analgesic and Anti-inflammatory Activity
- Acetamidochalcones () : Compound 6 (nitro-substituted) showed 32–34-fold higher potency than aspirin or paracetamol in murine models, highlighting the impact of electron-withdrawing groups .
- Sulfonamide Derivatives (): Compounds 35–37 demonstrated anti-hypernociceptive activity, suggesting sulfonamide moieties enhance inflammatory pain targeting .
Target Compound Hypothesis: The phenoxybutoxy group may prolong half-life due to reduced metabolic degradation (ether vs. ester linkages), but its electron-donating nature could reduce receptor affinity compared to nitro analogs.
Comparative Data Table
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